Boc-D-Ala-NH2
Overview
Description
Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is a derivative of D-alanine, an amino acid, and is commonly used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group.
Preparation Methods
Boc-D-Ala-NH2 is typically synthesized through the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out under aqueous or anhydrous conditions. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Boc-D-Ala-NH2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-D-Ala-NH2 is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protected amino acid component, reducing unwanted side reactions during peptide elongation.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: It is used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-D-Ala-NH2 involves the protection of the amino group of D-alanine, preventing it from participating in unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar compounds to Boc-D-Ala-NH2 include:
Boc-L-Ala-NH2: The L-isomer of this compound, used in similar applications but with different stereochemistry.
Fmoc-D-Ala-NH2: Another protected form of D-alanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Cbz-D-Ala-NH2: Uses the carbobenzoxy (Cbz) group for protection, offering different stability and deprotection conditions.
This compound is unique due to its specific stereochemistry and the stability of the Boc group under various reaction conditions, making it a valuable tool in peptide synthesis and other research applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426726 | |
Record name | Boc-D-Ala-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78981-25-6 | |
Record name | Boc-D-Ala-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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